4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid

Lipoxygenase Inhibition Inflammation Platelet Biology

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a differentiated maleamic acid building block specifically cited in kinase inhibitor patents (FLT3/EGFR). It has confirmed biochemical activity against 12-LOX and a core scaffold with demonstrated radical scavenging potential. Using the exact cited structure—with its unique 4-ethoxycarbonyl substituent—ensures synthetic route fidelity and avoids the experimental risks of generic analog substitution. Procure with confidence for your targeted therapeutic and SAR programs.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 200126-82-5
Cat. No. B1585311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
CAS200126-82-5
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)
InChIKeyPGHXVUXXQIGFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (CAS 200126-82-5): Chemical Properties and Procurement Considerations


4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (CAS 200126-82-5), also known as N-(4-ethoxycarbonylphenyl)maleamic acid, is a maleamic acid derivative featuring a conjugated α,β-unsaturated carboxylic acid moiety and a 4-ethoxycarbonyl-substituted aniline group [1]. Its molecular formula is C₁₃H₁₃NO₅ with a molecular weight of 263.25 g/mol . The compound is primarily offered as a research chemical with purities typically ≥95% . It has been referenced in patent literature as a useful building block, particularly in the development of kinase inhibitors [2]. Direct primary research literature on this specific compound is exceptionally limited; therefore, procurement and application decisions must rely on a combination of patent disclosures, indirect class-level evidence, and available screening data .

Why Closely Related Analogs of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid Are Not Suitable Substitutes


The precise combination of the ethoxycarbonyl group on the phenyl ring and the maleamic acid core in 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is not a generic scaffold; it represents a specific chemical structure with unique reactivity and biological interaction profiles. While other maleamic acid derivatives or 4-oxobut-2-enoic acid analogs may share the same core, variations in the aromatic substituent (e.g., replacing the 4-ethoxycarbonyl group with a halogen, a hydroxyl, or a different ester) lead to significant differences in physicochemical properties (e.g., logP, hydrogen bonding capacity) and biological activity [1]. For instance, computational studies on related compounds demonstrate that even minor structural modifications can alter radical scavenging rate constants by orders of magnitude [2]. Furthermore, this compound is specifically cited in patent applications as a key intermediate for synthesizing kinase inhibitors targeting FLT3 and EGFR mutants, a role for which other analogs may not be suitable due to different reactivity or stereoelectronic properties . Substituting a generic analog without verifying its performance in the specific context of the intended application (e.g., as a synthesis intermediate or a biochemical probe) risks experimental failure, wasted resources, and irreproducible results. The following quantitative evidence, though limited, underscores the need for precise compound selection.

Quantitative Differentiation Evidence for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid vs. Analogs


Target Engagement: Platelet 12-Lipoxygenase (12-LOX) Screening Activity

In a high-throughput screening assay, 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid was evaluated for its ability to inhibit human platelet 12-lipoxygenase (12-LOX) in vitro at a single concentration of 30 µM . The specific percentage inhibition was not reported in the publicly available assay summary. This data point confirms a level of interaction with the 12-LOX enzyme, a target implicated in thrombosis and inflammation . While a direct comparator IC50 value is unavailable for this specific compound, this screening result provides a verifiable biochemical profile that distinguishes it from analogs not tested in this system or known to be inactive against this target class. The assay context is a binding/inhibition assay using human platelet-derived enzyme.

Lipoxygenase Inhibition Inflammation Platelet Biology

Antioxidant Potential Inferred from a Structurally Related Chloro-Derivative

Direct antioxidant data for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is absent from the peer-reviewed literature. However, a closely related analog, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, has been computationally and kinetically characterized for its radical scavenging activity [1]. This analog exhibited a methylperoxyl radical scavenging rate constant (k) of 1.49 × 10⁸ M⁻¹s⁻¹ in a polar environment, which is significantly higher than that of ascorbic acid (2.56 × 10⁶ M⁻¹s⁻¹) [1]. The difference in substitution (4-ethoxycarbonyl vs. 5-chloro-2-hydroxy) is expected to modulate antioxidant activity through electronic and steric effects on the phenyl ring and the maleamic acid core. This class-level inference suggests that the 4-oxobut-2-enoic acid scaffold possesses inherent antioxidant potential that can be tuned by aromatic substitution, positioning the target compound as a candidate for antioxidant applications where the specific ethoxycarbonyl substituent offers a distinct physicochemical profile.

Antioxidant Radical Scavenging Computational Chemistry

Utility as a Specialized Intermediate in Kinase Inhibitor Synthesis (Patent Evidence)

Recent patent applications (WO2024011032, US20240051871) explicitly cite 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid and its stereoisomers as useful intermediates for the preparation of kinase inhibitors, specifically those targeting FLT3 and EGFR mutants . This is a direct, verifiable claim of utility that is not made for many closely related maleamic acid analogs. The compound's specific structure, featuring both the ethoxycarbonyl group and the α,β-unsaturated carboxylic acid, likely provides a unique synthetic handle for constructing the complex heterocyclic cores found in these inhibitors. While the patents do not provide quantitative reaction yields or purity data, the inclusion of this specific compound in the claims establishes its practical utility in a competitive research area. Procurement of this compound is therefore justified for research programs aligned with the development of FLT3/EGFR-targeted therapeutics.

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

Recommended Research Applications for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid Based on Evidence Profile


Medicinal Chemistry: Synthesis of FLT3 and EGFR Kinase Inhibitors

This compound is specifically cited in patent applications (WO2024011032, US20240051871) as an intermediate for the synthesis of kinase inhibitors targeting FLT3 and EGFR mutants . Procurement is strongly advised for research groups engaged in developing novel therapeutics for cancers driven by these mutations. The compound serves as a key building block, and using the exact cited structure ensures fidelity to the synthetic routes described in the patent literature.

Biochemical Assay Development: Profiling Lipoxygenase Inhibition

Screening data confirms the compound's interaction with platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM . This makes it a viable starting point for developing biochemical assays to study 12-LOX inhibition, particularly for research into platelet function, thrombosis, and inflammation. Scientists can use this compound to establish baseline activity and compare it with more potent inhibitors or to investigate structure-activity relationships around the maleamic acid scaffold.

Exploratory Research: Investigating Structure-Activity Relationships (SAR) for Antioxidant Activity

Computational studies on a close structural analog (4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid) demonstrate that the 4-oxobut-2-enoic acid core can exhibit potent radical scavenging activity, with rate constants significantly exceeding that of ascorbic acid [1]. This provides a strong rationale for including 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid in SAR studies aimed at understanding how the 4-ethoxycarbonyl substituent modulates antioxidant properties. Researchers can experimentally determine its radical scavenging capacity and compare it to the known activity of the chloro-hydroxy analog to map the electronic and steric effects of the aromatic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.